molecular formula C13H19N3O4 B2721450 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2137900-93-5

5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2721450
CAS No.: 2137900-93-5
M. Wt: 281.312
InChI Key: USNKTGNHTHJVML-UHFFFAOYSA-N
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Description

5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a multifaceted organic compound featuring a pyrazolo[1,5-a]pyridine skeleton, enriched with an amino, tert-butoxycarbonyl (Boc) protective group, and a carboxylic acid functionality. This compound stands out due to its potent bioactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route A: The synthesis begins with the preparation of pyrazolo[1,5-a]pyridine scaffold. Reacting 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound under condensation conditions yields the core structure.

  • Route B: Introduction of the Boc-protected amino group can be carried out through nucleophilic substitution, using tert-butoxycarbonyl chloride in the presence of a suitable base.

  • Route C: The carboxylic acid group is introduced via carboxylation, employing methods like the Grignard reaction followed by hydrolysis.

Industrial Production Methods:

Industrial synthesis leverages robust and high-yielding reactions:

  • Bulk Reactions: Utilizing batch reactors for the condensation and carboxylation steps ensures scalability.

  • Catalytic Optimization: Use of catalysts such as Pd/C can streamline specific steps, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The pyrazolo[1,5-a]pyridine moiety can undergo oxidation under strong oxidizing conditions, leading to derivative compounds with altered electronic properties.

  • Reduction: Reduction reactions, often using NaBH₄ or LiAlH₄, can target the Boc-protected amino group, converting it to a primary amine.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO₄, CrO₃.

  • Reducing agents: NaBH₄, LiAlH₄.

  • Bases: NaOH, K₂CO₃ for Boc protection reactions.

  • Solvents: Ethanol, dichloromethane, and THF.

Major Products Formed:

  • Oxidized Derivatives: Pyrazolo[1,5-a]pyridine N-oxides.

  • Reduced Amines: Primary amines post Boc removal.

  • Substituted Derivatives: Various N-substituted pyrazolo[1,5-a]pyridines.

Scientific Research Applications

  • Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of complex natural products and pharmaceutical agents.

Biology and Medicine:

  • Pharmacological Activity: Demonstrates significant activity in targeting specific enzymes and receptors, making it a candidate for drug development.

  • Biochemical Probes: Utilized in designing probes for studying enzymatic pathways and mechanisms.

  • Catalysis: Functions as a ligand in transition metal catalysis, enhancing selectivity and reactivity in industrial processes.

  • Material Science: Incorporated into polymer matrices, influencing mechanical properties and functionality.

Mechanism of Action

The compound exhibits its effects through:

  • Targeting Enzymes: Inhibits or modulates the activity of specific enzymes by binding to active sites.

  • Pathway Modulation: Alters cellular pathways through its interaction with molecular targets, affecting downstream signaling and responses.

Comparison with Similar Compounds

Unique Features:

  • Versatility in Reactions: The presence of multiple functional groups allows for diverse chemical modifications.

  • Bioactivity: The specific arrangement of functional groups enhances its pharmacological potential compared to structurally similar compounds.

Similar Compounds:

  • 5-Aminopyrazolo[1,5-a]pyridine: Lacks the Boc-protective group, resulting in distinct reactivity and applications.

  • 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid: Similar backbone but missing the pyrazolo ring, leading to different chemical behavior.

This compound is a fascinating subject for both academic research and industrial applications, offering numerous avenues for exploration and utilization.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKTGNHTHJVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN2C(=C(C=N2)C(=O)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137900-93-5
Record name 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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